4-(Trifluoromethyl)-D-phenylalanine
CAS No.: 114872-99-0
VCID: VC21537662
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Trifluoromethyl)-D-phenylalanine is a non-proteinogenic amino acid derivative, characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its molecular formula is C10H10F3NO2, and it has a molecular weight of 233.19 g/mol . This compound is of interest in medicinal chemistry due to its unique structural modifications, which enhance its lipophilicity and alter its electronic properties. Biological and Research ApplicationsWhile specific biological applications of 4-(Trifluoromethyl)-D-phenylalanine are less documented compared to its L-enantiomer, it has been investigated for its ability to modulate protein-protein interactions and potentially influence protein function. The structural similarity to L-phenylalanine suggests potential interactions with biological systems that utilize phenylalanine, although further research is needed to elucidate its specific biological effects. Synthesis and DerivativesThe synthesis of 4-(Trifluoromethyl)-D-phenylalanine involves complex organic chemistry techniques. Derivatives of this compound, such as Boc-4-Trifluoromethyl-D-phenylalanine and Fmoc-4-Trifluoromethyl-D-phenylalanine, are used as building blocks in peptide synthesis. These derivatives are crucial for protecting the amino group during peptide synthesis, allowing for the controlled introduction of the trifluoromethyl group into peptides .
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CAS No. | 114872-99-0 | |||||||||
Product Name | 4-(Trifluoromethyl)-D-phenylalanine | |||||||||
Molecular Formula | C10H10F3NO2 | |||||||||
Molecular Weight | 233.19 g/mol | |||||||||
IUPAC Name | (2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate | |||||||||
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |||||||||
Standard InChIKey | CRFFPDBJLGAGQL-MRVPVSSYSA-N | |||||||||
Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])C(F)(F)F | |||||||||
SMILES | C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F | |||||||||
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F | |||||||||
Synonyms | 4-(Trifluoromethyl)-D-phenylalanine;114872-99-0;D-4-Trifluoromethylphenylalanine;4-Trifluoromethyl-D-Phenylalanine;D-4-TRIFLUOROMETHYLPHE;(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoicacid;SBB064576;(R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionicacid;(R)-2-AMINO-3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOICACID;(R)-beta-(p-trifluoromethylphenyl)alanine;AC1OCWB9;93956_ALDRICH;D-PHE(4-CF3)-OH;SCHEMBL148122;H-D-PHE(4-CF3)-OH;93956_FLUKA;CTK3J1765;MolPort-001-775-797;ZINC2149431;ANW-61449;AKOS015853779;AB10091;AC-5865;AM83499;H-D-PHE(4-TRIFLUOROMETHYL)-OH | |||||||||
PubChem Compound | 7004189 | |||||||||
Last Modified | Aug 15 2023 |
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